6-Azaequilenin
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Overview
Description
6-Azaequilenin is a heterocyclic compound with the molecular formula C17H17NO2. It is a derivative of equilenin, where one of the carbon atoms in the ring structure is replaced by a nitrogen atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of azatrienes through 6π-azaelectrocyclization, which is a key strategy for synthesizing natural products and bioactive heterocycles . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 6-Azaequilenin may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-Azaequilenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
6-Azaequilenin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Azaequilenin involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Azahelicenes: These compounds also contain nitrogen atoms in their ring structures and share similar properties with 6-Azaequilenin.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
4255-50-9 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(3aS,11aS)-7-hydroxy-11a-methyl-3,3a,10,11-tetrahydro-2H-cyclopenta[i]phenanthridin-1-one |
InChI |
InChI=1S/C17H17NO2/c1-17-7-6-11-12-3-2-10(19)8-15(12)18-9-13(11)14(17)4-5-16(17)20/h2-3,8-9,14,19H,4-7H2,1H3/t14-,17-/m0/s1 |
InChI Key |
ZILLMCAMVOVMQM-YOEHRIQHSA-N |
Isomeric SMILES |
C[C@]12CCC3=C4C=CC(=CC4=NC=C3[C@@H]1CCC2=O)O |
Canonical SMILES |
CC12CCC3=C4C=CC(=CC4=NC=C3C1CCC2=O)O |
Origin of Product |
United States |
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